5-Amino-6-methylpyridine-2-carboxamide
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Overview
Description
5-Amino-6-methylpyridine-2-carboxamide: is a chemical compound with the molecular formula C7H9N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylpyridine-2-carboxamide typically involves the reaction of 6-methylpyridine-2-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-6-methylpyridine-2-carboxamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly employed.
Major Products Formed:
- Oxidation products include hydroxylated derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Chemistry: 5-Amino-6-methylpyridine-2-carboxamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-Amino-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
5-Amino-2-methylpyridine: Similar in structure but lacks the carboxamide group.
6-Methylpyridine-3-carboxamide: Similar but with different positioning of functional groups.
Uniqueness: 5-Amino-6-methylpyridine-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-amino-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJXUUDOSPDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314934-31-0 |
Source
|
Record name | 5-amino-6-methylpyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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